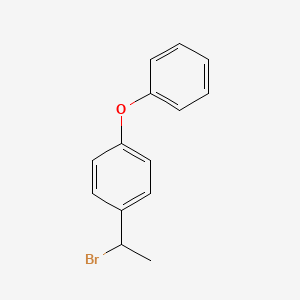
1-Bromethyl-4-phenoxybenzene
Übersicht
Beschreibung
1-Bromethyl-4-phenoxybenzene is an organic compound with the molecular formula C14H13BrO It is a derivative of benzene, where a bromoethyl group and a phenoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromethyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-phenoxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromethyl-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Phenoxybenzene derivatives with various substituents.
Oxidation: Phenoxybenzoic acid or phenoxyacetophenone.
Reduction: Ethyl-4-phenoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromethyl-4-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Bromethyl-4-phenoxybenzene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-) . In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-phenoxybenzene: Lacks the ethyl group, making it less sterically hindered.
1-(1-Bromoethyl)-4-methoxybenzene: Contains a methoxy group instead of a phenoxy group, affecting its reactivity and solubility.
1-(1-Bromoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a phenoxy group, influencing its chemical behavior.
Uniqueness: 1-Bromethyl-4-phenoxybenzene is unique due to the presence of both a bromoethyl group and a phenoxy group, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C14H13BrO |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
XTRUUOASFKFOSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B8345977.png)
![6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide](/img/structure/B8345979.png)
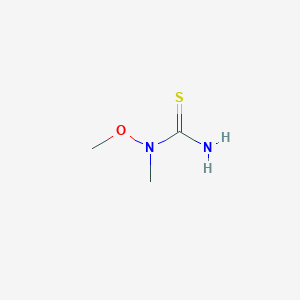
![2-Aminomethyl-thiazole-4-carboxylic acid [2-(3-chlorophenyl)ethyl]amide](/img/structure/B8345986.png)
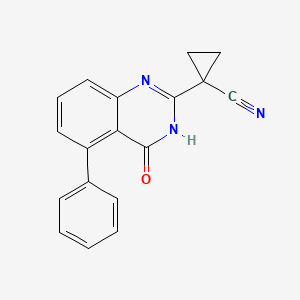
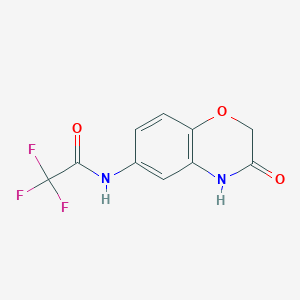
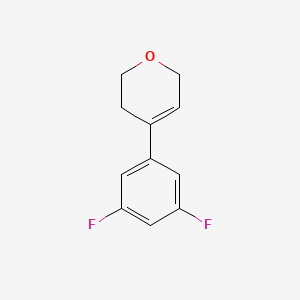
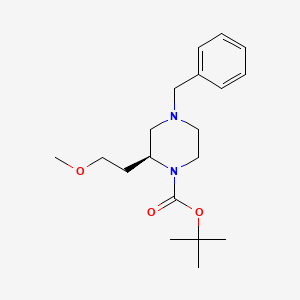
![5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole](/img/structure/B8346052.png)
![1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester](/img/structure/B8346053.png)
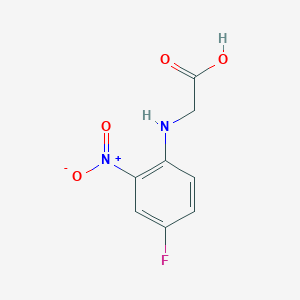
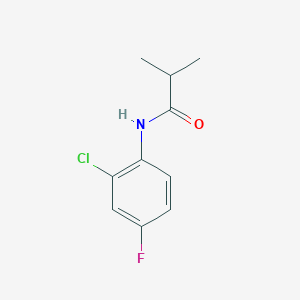
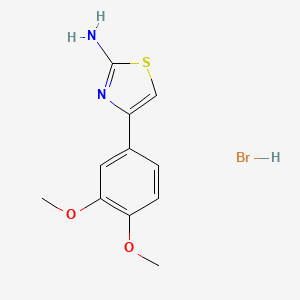
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8346085.png)
